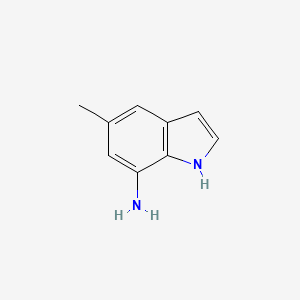

5-methyl-1H-indol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSATDSAMSJYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1H-indol-7-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of 5-methyl-1H-indol-7-amine in Medicinal Chemistry

5-methyl-1H-indol-7-amine, a simple yet functionally rich indole derivative, stands as a molecule of significant interest within the landscape of contemporary drug discovery and organic synthesis. Its indole core, a privileged scaffold, is a recurring motif in a vast array of biologically active compounds, prized for its ability to mimic the side chain of tryptophan and engage in crucial interactions with biological targets.[1] The strategic placement of a methyl group at the 5-position and an amine group at the 7-position imbues this molecule with a unique electronic and steric profile, offering versatile reactive sites for the construction of diverse molecular architectures.[1] This guide provides a comprehensive exploration of the core physicochemical properties of 5-methyl-1H-indol-7-amine, offering both a theoretical framework and practical, field-proven methodologies for its characterization. Understanding these fundamental properties is paramount for its effective utilization as a building block in the synthesis of novel therapeutic agents, particularly in the pursuit of anticancer, antimicrobial, and anti-inflammatory drugs.[1]

Core Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physicochemical profile is the bedrock of rational drug design. While experimental data for 5-methyl-1H-indol-7-amine is not extensively available in public literature, we can compile its fundamental identifiers and provide context through data on related indole structures.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | BenchChem[1] |

| Molecular Weight | 146.19 g/mol | BenchChem[1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| logP | Data not available | N/A |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to be complex due to the various protons in distinct chemical environments. Expected signals would include those for the indole N-H, the aromatic protons on the benzene and pyrrole rings (with splitting patterns influenced by their positions relative to the methyl and amino groups), the methyl protons (a singlet), and the amino protons.

-

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts influenced by the electron-donating effects of the methyl and amino groups and the aromaticity of the indole ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum of a related compound, (2,3-Dihydro-1H-indol-5-ylmethyl)amine (also with the formula C₉H₁₀N₂), shows a molecular ion peak [M+H]⁺ at m/z 149.1068, which is consistent with the calculated value of 149.1073.[2] A similar result would be expected for 5-methyl-1H-indol-7-amine.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorption bands for 5-methyl-1H-indol-7-amine would include:

-

N-H stretching: For the indole NH and the primary amine (NH₂), typically in the region of 3300-3500 cm⁻¹.

-

C-H stretching: For the aromatic and methyl C-H bonds, usually found around 2850-3100 cm⁻¹.

-

C=C stretching: For the aromatic rings, in the 1450-1600 cm⁻¹ region.

-

C-N stretching: For the amine group, typically observed between 1000 and 1350 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, self-validating experimental protocols that can be employed to determine the key physicochemical properties of 5-methyl-1H-indol-7-amine.

Determination of Melting Point

-

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range (typically 0.5-1°C) is characteristic of a pure compound.

-

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2°C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Determination of Aqueous Solubility

-

Rationale: Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution in the body.

-

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.

-

Determination of Acid Dissociation Constant (pKa)

-

Rationale: The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. This is crucial for predicting its behavior in different physiological compartments. 5-methyl-1H-indol-7-amine has two potential sites for protonation: the amino group at the 7-position and the nitrogen of the indole ring.

-

Methodology (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low water solubility).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

-

Determination of Partition Coefficient (logP)

-

Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. It is defined as the logarithm of the ratio of the concentration of the unionized compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

-

Methodology (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

A sample is taken from each phase.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The logP is calculated using the formula: logP = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).

-

Chemical Reactivity and Stability

The reactivity of 5-methyl-1H-indol-7-amine is largely dictated by the indole nucleus and the influence of the activating methyl and amino substituents.

Electrophilic Aromatic Substitution

The indole ring is highly susceptible to electrophilic attack, particularly at the C3 position. The electron-donating nature of both the methyl group at C5 and the amino group at C7 further enhances the electron density of the ring system, making it even more reactive towards electrophiles.[1]

Caption: Electrophilic attack on the 5-methyl-1H-indol-7-amine ring.

Stability

Indole derivatives can be sensitive to light and air, often leading to discoloration.[3] It is advisable to store 5-methyl-1H-indol-7-amine in a cool, dark, and inert atmosphere to prevent degradation. The primary amine at the 7-position can also be susceptible to oxidation.

Conclusion

5-methyl-1H-indol-7-amine is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of novel bioactive molecules. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to inform and accelerate their drug discovery and development efforts. The insights into its structure, reactivity, and stability will further empower scientists to unlock the full potential of this promising indole derivative.

References

-

O. A. Rakitin, V. A. Ogurtsov, (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank2021 , 2021, M1248. [Link]

-

Indole. PubChem. [Link]

Sources

An In-depth Technical Guide to 5-methyl-1H-indol-7-amine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methyl-1H-indol-7-amine, a key building block in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a privileged scaffold in the development of novel therapeutics.

Core Compound Identification and Properties

5-methyl-1H-indol-7-amine is a simple indole derivative characterized by a methyl group at the 5-position and an amine group at the 7-position of the indole ring.[1] This substitution pattern imparts specific electronic properties that make it a valuable intermediate in organic synthesis and drug discovery.[1]

| Identifier | Value | Source |

| CAS Number | 90868-10-3 | [1] |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)C=CN2 | N/A |

| InChI | InChI=1S/C9H10N2/c1-6-3-7-5-8(10)2-4-9(7)11-6/h2-5,11H,10H2,1H3 | N/A |

Synthesis Strategies: Building the Core Scaffold

While a single, universally adopted synthesis for 5-methyl-1H-indol-7-amine is not extensively documented, its structure lends itself to several established indole synthesis methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Conceptual Synthetic Approach: The Reissert Indole Synthesis

One plausible and versatile approach is the Reissert indole synthesis. This method involves the condensation of o-nitrotoluene or a derivative with diethyl oxalate, followed by reductive cyclization.

Hypothetical Reissert Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 5-methyl-1H-indol-7-amine via the Reissert methodology.

Experimental Causality:

-

Step 1: Condensation: The reaction is initiated by a strong base, such as sodium ethoxide, which deprotonates the methyl group of the substituted o-nitrotoluene, forming a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of diethyl oxalate.

-

Step 2: Reductive Cyclization: The nitro groups are reduced to amines, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation. The newly formed amino group then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.[1]

-

Step 3: Hydrolysis and Decarboxylation: The ester group at the 2-position is hydrolyzed to a carboxylic acid under basic conditions, which can then be removed by heating to yield the final product.

Alternative Synthetic Routes

Other established methods for indole synthesis that could be adapted include:

-

Fischer Indole Synthesis: Requires a suitably substituted phenylhydrazine and an aldehyde or ketone.

-

Bartoli Indole Synthesis: Utilizes the reaction of a nitroarene with a vinyl Grignard reagent.

-

Palladium-Catalyzed Hydrogenation: A common method for reducing a nitro group on a pre-formed indole ring to an amine.[2]

Chemical Reactivity and Characterization

The chemical reactivity of 5-methyl-1H-indol-7-amine is dictated by the interplay of the indole nucleus and its substituents.

Electrophilic Aromatic Substitution

The indole ring is an electron-rich aromatic system, and the C3 position is particularly susceptible to electrophilic attack.[1] The presence of the electron-donating amino and methyl groups on the benzene portion of the molecule further activates the ring towards electrophilic aromatic substitution.[1]

Directing Effects of Substituents:

| Position | Substituent | Effect | Directing Influence |

| 5 | -CH₃ (Methyl) | Weakly Activating (Inductive) | Ortho, Para |

| 7 | -NH₂ (Amino) | Strongly Activating (Resonance) | Ortho, Para |

This combined activation suggests that electrophilic substitution will likely occur at the C4 and C6 positions of the benzene ring, in addition to the highly reactive C3 position of the pyrrole ring.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show distinct signals for the aromatic protons on the indole ring, the N-H protons of the indole and the amine group, and the methyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would reveal the number of unique carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: Would exhibit characteristic absorption bands for the N-H stretching of the amine and indole, as well as C-H and C=C stretching of the aromatic system.

-

MS (Mass Spectrometry): Would confirm the molecular weight of the compound.[3][4]

Applications in Drug Discovery and Organic Synthesis

5-methyl-1H-indol-7-amine serves as a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[1] The indole nucleus is a key component of numerous natural products and synthetic drugs.[1]

A Building Block for Bioactive Molecules

The versatile reactive sites of 5-methyl-1H-indol-7-amine—the nucleophilic amine group and the reactive indole ring—make it an ideal starting material for the synthesis of more complex molecules and chemical libraries for high-throughput screening.[1]

Potential Therapeutic Areas for Derivatives:

-

Oncology: Indole derivatives have shown promise as anticancer agents.[1][5]

-

Infectious Diseases: The indole scaffold is found in various antimicrobial and anti-tubercular compounds.[1][6]

-

Inflammation: Many indole-based molecules exhibit anti-inflammatory properties.[1][7]

-

Neurodegenerative Diseases: The structural similarity of indole to neurotransmitters like serotonin has led to its exploration in neurological drug discovery.[5]

Workflow for Derivative Synthesis and Screening:

Caption: A generalized workflow illustrating the use of 5-methyl-1H-indol-7-amine in the generation and screening of a chemical library for drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-methyl-1H-indol-7-amine. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar indole amines provides guidance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust, mist, vapors, or spray. Use in a well-ventilated area.[8][10]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[8]

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[9]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]

Hazard Classifications for Similar Compounds:

| Hazard | Classification |

| Acute Oral Toxicity | Harmful if swallowed[9] |

| Skin Corrosion/Irritation | Causes skin irritation[8][9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[8][9] |

Conclusion

5-methyl-1H-indol-7-amine is a valuable and versatile chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique structural and electronic properties make it an attractive starting point for the design and synthesis of novel bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists seeking to leverage this privileged scaffold in their drug discovery and development endeavors.

References

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. Available at: [Link]

-

Skatole - Wikipedia. Available at: [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - ChemistryEurope. Available at: [Link]

-

1H-Indole, 5-methyl- - NIST WebBook. Available at: [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

-

Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole - ResearchGate. Available at: [Link]

-

Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PubMed Central. Available at: [Link]

- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. (2,3-Dihydro-1H-indol-5-ylmethyl)amine | MDPI [mdpi.com]

- 4. 1H-Indole, 5-methyl- [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.fi [fishersci.fi]

- 9. 1H-Indol-7-amine | 5192-04-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. fishersci.ca [fishersci.ca]

Navigating the Solubility Landscape of 5-methyl-1H-indol-7-amine: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Advancing Indole-Based Therapeutics

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its unique structure allows for a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1] Among the vast family of indole derivatives, 5-methyl-1H-indol-7-amine emerges as a compound of significant interest, serving as a valuable intermediate in the synthesis of novel therapeutic agents.[1] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being the optimization of its physicochemical properties. Solubility, in particular, is a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the solubility characteristics of 5-methyl-1H-indol-7-amine in organic solvents. In the absence of extensive published experimental data for this specific molecule, this guide will leverage established principles of physical chemistry, extrapolate from related structures, and detail robust methodologies for empirical determination and computational prediction. As a Senior Application Scientist, my objective is not merely to present data, but to elucidate the underlying principles and provide a practical framework for approaching solubility challenges in your research.

Deconstructing the Molecule: Predicting Solubility from First Principles

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. To anticipate the behavior of 5-methyl-1H-indol-7-amine, we must first dissect its molecular architecture.

-

The Indole Nucleus: The bicyclic indole core is predominantly nonpolar, suggesting a preference for nonpolar or moderately polar solvents. However, the nitrogen atom in the pyrrole ring possesses a lone pair of electrons and an N-H group capable of acting as a hydrogen bond donor, introducing a degree of polarity.

-

The Amine Group (-NH2): The primary amine at the 7-position is a potent hydrogen bond donor and acceptor. This functional group significantly enhances the molecule's polarity and its potential to interact with protic solvents. Amines are basic and can be protonated in acidic media to form more soluble ammonium salts.

-

The Methyl Group (-CH3): The methyl group at the 5-position is a nonpolar, electron-donating group. It contributes to the overall lipophilicity of the molecule, which may slightly decrease its solubility in highly polar solvents.

Based on this structural analysis, we can hypothesize that 5-methyl-1H-indol-7-amine will exhibit a nuanced solubility profile, with a preference for polar organic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited due to the presence of the polar amine group.

A Priori Assessment: Extrapolating from Analogous Structures

While specific data for 5-methyl-1H-indol-7-amine is scarce, we can draw valuable inferences from the known solubility of related compounds.

-

Indole: The parent compound, indole, is soluble in hot water, alcohol, ether, and benzene.[2] It is insoluble in mineral oil and glycerol.[2] This indicates a broad solubility in both polar and nonpolar organic solvents.

-

Skatole (3-methylindole): This isomer of methylindole is reported to be insoluble in water, reflecting the increased lipophilicity conferred by the methyl group.[3]

-

Amines: Generally, amines with lower carbon numbers are water-soluble due to their ability to form hydrogen bonds.[4] As the carbon chain length increases, water solubility decreases.[4] Amines are typically soluble in organic solvents.

Considering these analogs, we can anticipate that 5-methyl-1H-indol-7-amine will be soluble in a range of polar organic solvents, particularly those that are hydrogen bond acceptors (e.g., alcohols, acetone). Its solubility in nonpolar solvents like hexane may be limited.

The Empirical Approach: A Robust Protocol for Solubility Determination

Theoretical predictions provide a valuable starting point, but empirical determination remains the gold standard for obtaining accurate solubility data. The following protocol is a self-validating system designed for precision and reproducibility.

Materials and Instrumentation

-

Solute: 5-methyl-1H-indol-7-amine (ensure high purity, >98%)

-

Solvents: A representative panel of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher.

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Class A volumetric flasks and pipettes

-

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-methyl-1H-indol-7-amine into a series of glass vials. The excess is crucial to ensure that equilibrium is reached with a solid phase present.

-

Add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A preliminary kinetic study can determine the optimal time, but 24 to 48 hours is typical.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for initial sedimentation.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Accurately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point for indole-containing compounds.

-

Quantify the concentration of 5-methyl-1H-indol-7-amine by comparing the peak area to a previously established calibration curve prepared with known concentrations of the compound.

-

In Silico Approaches: The Power of Predictive Modeling

In the early stages of drug development, computational models can provide rapid and cost-effective estimations of solubility.[5] These models are particularly valuable when experimental data is limited.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models correlate the physicochemical properties of molecules with their experimentally determined solubilities. While a specific model for 5-methyl-1H-indol-7-amine is not available, general-purpose models trained on large datasets of diverse compounds can offer valuable insights. Machine learning algorithms, such as XGBoost and graph neural networks, have shown promise in accurately predicting drug solubility.[6][7]

Thermodynamic Models

Thermodynamic models, such as COSMO-RS, can predict solubility based on the fundamental principles of molecular interactions. These models require the generation of a 3D molecular structure and can provide solubility predictions in a wide range of solvents.

Caption: General Workflow for Computational Solubility Prediction.

Anticipated Solubility Profile of 5-methyl-1H-indol-7-amine

Based on the theoretical principles and data from analogous compounds, the following table summarizes the anticipated solubility of 5-methyl-1H-indol-7-amine in a selection of common organic solvents. It is imperative to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with both the indole N-H and the amine group. |

| Ethanol | High | Similar to methanol, provides favorable hydrogen bonding interactions. | |

| Polar Aprotic | Acetone | Moderate to High | Can act as a hydrogen bond acceptor for the N-H and amine groups. |

| Ethyl Acetate | Moderate | The ester group can accept hydrogen bonds, but the overall polarity is lower than acetone. | |

| Dichloromethane | Low to Moderate | A weakly polar solvent with limited capacity for hydrogen bonding. | |

| Nonpolar | Toluene | Low | The aromatic ring may have some pi-pi stacking interactions with the indole nucleus, but the polar amine group will limit solubility. |

| Hexane | Very Low | As a nonpolar alkane, it is unlikely to effectively solvate the polar functional groups of the molecule. |

Conclusion and Future Directions

Understanding the solubility of 5-methyl-1H-indol-7-amine is a critical step in harnessing its full potential as a building block for novel therapeutics. While this guide provides a robust framework for predicting and determining its solubility in organic solvents, it is essential to recognize that this is a foundational aspect of a much broader characterization effort. Further studies should investigate the pH-dependent aqueous solubility, the impact of different salt forms, and the development of formulations to enhance bioavailability. By integrating the theoretical insights and empirical methodologies outlined herein, researchers can navigate the complexities of solubility and accelerate the development of the next generation of indole-based medicines.

References

-

National Center for Biotechnology Information. (n.d.). Indole. PubChem. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

Academia.edu. (n.d.). Exp 3 Identification of amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Retrieved from [Link]

-

ResearchGate. (2023). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

ResearchGate. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Retrieved from [Link]

-

Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

-

Wikipedia. (n.d.). Skatole. Retrieved from [Link]

Sources

- 1. 5-methyl-1H-indol-7-amine|CAS 90868-10-3|RUO [benchchem.com]

- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Skatole - Wikipedia [en.wikipedia.org]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity Screening of 5-methyl-1H-indol-7-amine

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive framework for the systematic biological activity screening of a specific indole derivative, 5-methyl-1H-indol-7-amine. We will delineate a strategic, multi-tiered screening cascade designed to efficiently identify and characterize the potential therapeutic properties of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, thereby ensuring a robust and logical investigative process.

Introduction: The Rationale for Screening 5-methyl-1H-indol-7-amine

5-methyl-1H-indol-7-amine is an intriguing yet underexplored small molecule. Its core indole scaffold is a recurring motif in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4] The presence of a methyl group at the 5-position and an amine group at the 7-position offers unique electronic and steric properties that could modulate its interaction with various biological targets.[1] This guide, therefore, outlines a systematic approach to unlock the therapeutic potential of 5-methyl-1H-indol-7-amine through a rigorous biological activity screening program.

Designing the Screening Cascade: A Strategic Approach

A tiered approach to screening is paramount for efficiency and resource management. Our proposed cascade for 5-methyl-1H-indol-7-amine is designed to cast a wide net initially, followed by progressively more focused investigations to identify specific biological activities and mechanisms of action.

Caption: A tiered screening cascade for 5-methyl-1H-indol-7-amine.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of our screening strategy employs high-throughput screening (HTS) methodologies to rapidly assess the general biological effects of 5-methyl-1H-indol-7-amine.[5][6][7] This approach allows for the efficient evaluation of large compound libraries, although in this case, we are focusing on a single molecule to establish a baseline activity profile.[5][6]

General Cytotoxicity Screening

Rationale: A primary cytotoxicity screen is essential to determine the compound's intrinsic toxicity against living cells.[8][9] This initial assessment helps to identify a suitable concentration range for subsequent cell-based assays and flags compounds with potent, non-specific cytotoxicity early in the process.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate a panel of representative cell lines (e.g., HEK293 for normal kidney, HeLa for cervical cancer) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of 5-methyl-1H-indol-7-amine in DMSO. Serially dilute the compound in culture medium to achieve a final concentration range of 0.1 to 100 µM. Add the compound dilutions to the cells and incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Parameter | Description |

| Cell Lines | HEK293 (non-cancerous), HeLa (cancerous) |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 hours |

| Readout | Absorbance at 570 nm |

| Endpoint | IC50 |

Broad-Spectrum Antimicrobial Screening

Rationale: The indole scaffold is present in many natural and synthetic antimicrobial agents. A primary screen against a panel of clinically relevant bacteria and fungi will quickly reveal any potential antimicrobial properties.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and yeast (e.g., Candida albicans) in appropriate broth media.

-

Compound Dilution: Serially dilute 5-methyl-1H-indol-7-amine in a 96-well plate with broth to achieve a concentration range of 1 to 128 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

-

Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of turbidity or by measuring the optical density at 600 nm.[10] The MIC is the lowest concentration that inhibits visible growth.[10]

| Parameter | Description |

| Microorganisms | S. aureus, E. coli, C. albicans |

| Compound Concentrations | 1, 2, 4, 8, 16, 32, 64, 128 µg/mL |

| Incubation Time | 18-24 hours |

| Readout | Visual turbidity or OD600 |

| Endpoint | Minimum Inhibitory Concentration (MIC) |

Antioxidant Capacity Screening

Rationale: Many indole derivatives possess antioxidant properties due to their ability to donate electrons and scavenge free radicals. Simple chemical assays can provide a rapid indication of this potential.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: In a 96-well plate, mix various concentrations of 5-methyl-1H-indol-7-amine with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the effective concentration to scavenge 50% of DPPH radicals).

| Parameter | Description |

| Reagent | DPPH (2,2-diphenyl-1-picrylhydrazyl) |

| Compound Concentrations | 1-100 µg/mL |

| Incubation Time | 30 minutes |

| Readout | Absorbance at 517 nm |

| Endpoint | EC50 |

Tier 2: Secondary & Confirmatory Screening - Honing in on Hits

Positive results from the primary screens will trigger more specific and targeted secondary assays to confirm the initial findings and begin to elucidate the mechanism of action.

Cell Line-Specific Cytotoxicity

Rationale: If general cytotoxicity is observed, it is crucial to determine if this effect is selective for cancer cells over normal cells. A panel of cancer cell lines from different tissues and a corresponding panel of non-cancerous cell lines should be tested.

Protocol: The MTT assay described in section 3.1 will be repeated with an expanded panel of cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and corresponding normal cell lines). A selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) will be calculated. A high SI value indicates cancer-selective cytotoxicity.

Determination of MIC and MBC

Rationale: For promising antimicrobial hits, the Minimum Bactericidal Concentration (MBC) should be determined to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Protocol: Following the MIC determination (section 3.2), an aliquot from the wells showing no growth is plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability upon subculturing.[10]

Targeted Enzyme Inhibition Assays

Rationale: The indole structure is a known scaffold for inhibitors of various enzymes, such as kinases and indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy.[11][12][13] Enzyme inhibition assays are fundamental in drug discovery to identify molecules that modulate the activity of specific enzymes.[14][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

-

Reaction Setup: In a suitable assay buffer, combine the target kinase, a specific substrate (e.g., a peptide), and ATP.

-

Inhibitor Addition: Add varying concentrations of 5-methyl-1H-indol-7-amine.

-

Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature for the enzyme.

-

Detection: Detect the product of the kinase reaction. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Receptor Binding Assays

Rationale: Indoleamines, such as serotonin, are well-known ligands for G-protein coupled receptors (GPCRs).[3] Receptor binding assays can determine if 5-methyl-1H-indol-7-amine interacts with specific receptors.[16][17][18]

Experimental Protocol: Radioligand Binding Assay (Competitive)

-

Receptor Preparation: Prepare cell membranes or purified receptors that express the target receptor.

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a known radiolabeled ligand for the target receptor, and varying concentrations of 5-methyl-1H-indol-7-amine (the competitor).

-

Incubation: Incubate to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of 5-methyl-1H-indol-7-amine that displaces 50% of the radiolabeled ligand (IC50), which can be used to calculate the binding affinity (Ki).

Tier 3: Mechanism of Action & Hit Validation

For validated hits from Tier 2, the focus shifts to understanding how the compound exerts its biological effect.

Elucidating the Mechanism of Cytotoxicity

If 5-methyl-1H-indol-7-amine shows selective cytotoxicity against cancer cells, further assays are necessary to determine the mode of cell death.

-

Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between apoptotic and necrotic cell death.

-

Cell Cycle Analysis: Propidium iodide staining and flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

Caption: A simplified signaling pathway for a cytotoxic compound.

Structure-Activity Relationship (SAR) Studies

Once a validated hit with a confirmed mechanism of action is identified, the next logical step is to initiate medicinal chemistry efforts to synthesize analogs of 5-methyl-1H-indol-7-amine. These analogs will be screened in the same assays to establish a structure-activity relationship (SAR), which is crucial for lead optimization.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive biological activity screening of 5-methyl-1H-indol-7-amine. By employing a tiered screening cascade, from broad primary assays to specific mechanism of action studies, researchers can efficiently and effectively explore the therapeutic potential of this novel indole derivative. The detailed protocols and the rationale behind each experimental choice are designed to ensure the generation of high-quality, reproducible data, paving the way for potential future drug discovery and development efforts.

References

-

News-Medical.Net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]

-

Markwalder, J. A., et al. (2017). Identification and optimization of a novel series of indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 599-603. Retrieved from [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of chemical information and modeling, 60(4), 1845-1855. Retrieved from [Link]

-

BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

-

MBoC (Molecular Biology of the Cell). (2017, October 13). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]

-

MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents. Retrieved from [Link]

-

Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-indol-5-amine. Retrieved from [Link]

-

Labiotech.eu. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 10). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

-

Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

-

ResearchGate. (2018, January). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

-

SpringerLink. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, June 13). Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

-

ResearchGate. (2023, December 5). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]

-

European Journal of Chemistry. (2023, June 30). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. Retrieved from [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, May 27). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Retrieved from [Link]

-

ACS Publications. (2026, January 14). Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed. Retrieved from [Link]

-

ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Methylindole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from [Link]

-

YouTube. (2023, August 18). functional in vitro assays for drug discovery. Retrieved from [Link]

-

Bio-Rad. (2024, November 18). High-throughput screening: accelerating drug discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0). Retrieved from [Link]

Sources

- 1. 5-methyl-1H-indol-7-amine|CAS 90868-10-3|RUO [benchchem.com]

- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azolifesciences.com [azolifesciences.com]

- 6. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 7. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 8. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and optimization of a novel series of indoleamine 2,3-dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. molbiolcell.org [molbiolcell.org]

- 18. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]

The 5-Methyl-1H-Indol-7-Amine Scaffold: A Privileged Core in Modern Drug Discovery - An In-Depth Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methyl-1H-indol-7-amine core is a significant pharmacophore in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of analogs derived from this privileged scaffold. By synthesizing data from extensive research on related 7-aminoindole and 7-azaindole derivatives, this document elucidates the critical structural modifications that influence biological outcomes, with a particular focus on kinase inhibition and anticancer activity. This guide details synthetic methodologies, explores mechanistic insights, and presents quantitative data to inform the rational design of novel therapeutics based on the 5-methyl-1H-indol-7-amine framework.

Introduction: The Significance of the 5-Methyl-1H-Indol-7-Amine Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The 5-methyl-1H-indol-7-amine scaffold, characterized by a methyl group at the 5-position and an amino group at the 7-position, is a privileged structure in contemporary drug discovery.[1] This arrangement of functional groups provides a unique platform for generating diverse molecular architectures with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 7-aminoindole moiety, in particular, is a key feature in many bioactive molecules and serves as a crucial intermediate in their synthesis.

Synthetic Strategies for 7-Aminoindole Analogs

The synthesis of substituted 7-aminoindoles is a critical step in the exploration of their SAR. A variety of synthetic routes have been developed to access this important scaffold.

General Synthetic Workflow

A common approach to synthesizing 7-aminoindole derivatives involves a multi-step sequence starting from a suitably substituted nitroindole. This pathway typically includes the protection of the indole nitrogen, followed by functionalization and subsequent reduction of the nitro group to the desired amine.

Caption: A generalized synthetic workflow for the preparation of 7-aminoindole analogs.

Detailed Protocol: Synthesis of 1-Methyl-1H-indol-5-amine

A specific example of synthesizing a related indole derivative is the preparation of 1-methyl-1H-indol-5-amine. This protocol involves the nucleophilic substitution of a nitro-indole followed by catalytic hydrogenation.[2]

Step 1: Nucleophilic Substitution

-

To a solution of the starting nitro-indole in a suitable solvent (e.g., DMF), add a methylating agent (e.g., methyl iodide).

-

The reaction is typically carried out in the presence of a base (e.g., K2CO3) to facilitate the reaction.

-

The reaction mixture is stirred at an elevated temperature until completion.

-

The product, the N-methylated nitro-indole, is then isolated and purified.

Step 2: Palladium-Catalyzed Hydrogenation

-

The N-methylated nitro-indole is dissolved in a suitable solvent (e.g., methanol).

-

A palladium on carbon (Pd/C) catalyst is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere, typically using a balloon or a Parr hydrogenator.

-

The reaction is monitored until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired 1-methyl-1H-indol-5-amine.[2]

Structure-Activity Relationship (SAR) of 7-Aminoindole Analogs as Kinase Inhibitors

While a dedicated, comprehensive SAR study on a series of 5-methyl-1H-indol-7-amine analogs is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on the closely related 7-azaindole scaffold. 7-azaindoles are known to be potent inhibitors of various kinases, and the SAR principles derived from these studies can serve as a strong foundation for the design of novel 5-methyl-1H-indol-7-amine-based inhibitors.

Hypothetical SAR Summary for 5-Methyl-1H-Indol-7-Amine Analogs

Based on the analysis of related compounds, a hypothetical SAR for 5-methyl-1H-indol-7-amine analogs as kinase inhibitors can be proposed.

Caption: A hypothetical SAR summary for 5-methyl-1H-indol-7-amine analogs as kinase inhibitors.

Insights from 7-Azaindole Derivatives as Erk5 Kinase Inhibitors

A study on novel 7-azaindole derivatives as potential Erk5 kinase inhibitors provides valuable SAR data that can be extrapolated to the 5-methyl-1H-indol-7-amine scaffold.[3] The extracellular signal-regulated kinase 5 (Erk5) signaling pathway is crucial in cancer progression, making it an attractive therapeutic target.[3]

Table 1: Antiproliferative Activity of Selected 7-Azaindole Derivatives against A549 Human Lung Cancer Cells [3]

| Compound | Structure | IC50 (µg/mL) |

| 4a | 7-Azaindole with a specific substituent | 6.23 |

| 4h | 7-Azaindole with a different substituent | 8.52 |

| 5d | 7-Azaindole with another substituent variation | 7.33 |

| 5j | 7-Azaindole with yet another substituent | 4.56 |

| XMD8-92 (Control) | Known Erk5 inhibitor | 5.36 |

Note: The specific structures for compounds 4a, 4h, 5d, and 5j are detailed in the source publication and are represented here generically to illustrate the SAR concept.

The results of this study indicated that the presence of a double bond on a piperidine ring and the nitrogen atom at the N7 position of the 7-azaindole were essential for their antiproliferative activity.[3] This highlights the critical role of the 7-amino (or 7-aza) group in mediating the biological effect, likely through hydrogen bonding interactions within the kinase active site.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many indole-based compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a common feature of cancer.

The Erk5 Signaling Pathway

The Erk5 signaling pathway is a key mediator of cell proliferation and survival in response to various extracellular stimuli. Inhibitors targeting this pathway can block downstream signaling events that promote cancer cell growth.

Caption: A simplified diagram of the Erk5 signaling pathway and the inhibitory action of a hypothetical 5-methyl-1H-indol-7-amine analog.

Conclusion and Future Directions

The 5-methyl-1H-indol-7-amine scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The insights gleaned from the SAR of related 7-aminoindole and 7-azaindole derivatives provide a solid framework for the rational design of potent and selective kinase inhibitors. Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-methyl-1H-indol-7-amine analogs to delineate the specific SAR for this scaffold. Such studies will undoubtedly pave the way for the discovery of new drug candidates with improved efficacy and safety profiles.

References

-

Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. 2022. [Link]

-

Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry Letters. 2023. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal. 2020. [Link]

Sources

A Researcher's Guide to 5-methyl-1H-indol-7-amine: Commercial Availability, Procurement, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-methyl-1H-indol-7-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. Addressed to researchers, chemists, and drug development professionals, this document details the compound's commercial availability, outlines a strategic approach to its procurement, and offers insights into its synthesis for contexts where commercial sourcing is not viable. We present a curated list of commercial suppliers, guidance on supplier qualification, and a summary of safety and handling protocols. The indole nucleus is a well-established "privileged scaffold" in drug discovery, and functionalized derivatives like 5-methyl-1H-indol-7-amine are crucial for developing novel therapeutics.[1] This guide serves as a practical resource for scientists leveraging this versatile molecule in their research endeavors.

Introduction to 5-methyl-1H-indol-7-amine

5-methyl-1H-indol-7-amine is a simple indole derivative characterized by a methyl group at the 5-position and an amine group at the 7-position of the indole ring.[1] Its structure presents multiple reactive sites, making it a valuable intermediate for constructing diverse and complex molecular architectures.[1] The indole scaffold itself is of paramount importance in medicinal chemistry, appearing in numerous biologically active compounds and demonstrating a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Consequently, access to high-quality substituted indoles like 5-methyl-1H-indol-7-amine is critical for advancing therapeutic research programs.[2]

Chemical Profile:

-

IUPAC Name: 5-methyl-1H-indol-7-amine

-

CAS Number: 90868-10-3[1]

-

Molecular Formula: C₉H₁₀N₂[1]

-

Molecular Weight: 146.19 g/mol [1]

-

Chemical Structure:

Commercial Availability & Key Suppliers

5-methyl-1H-indol-7-amine is available from several chemical suppliers, typically in research-grade quantities ranging from milligrams to several grams. Availability in bulk quantities may require custom synthesis inquiries. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical data to ensure material quality and batch-to-batch consistency.

Below is a summary of notable suppliers. This list is not exhaustive, and availability may vary.

| Supplier | Product/Catalog Number | Typical Purity | Notes |

| BenchChem | 90868-10-3 | High Purity | Listed as a simple indole derivative for drug discovery and organic synthesis.[1] |

| BLD Pharm | BD105383 (for 1H-Indol-7-amine) | Varies | While the exact target is not listed, they carry closely related analogs like 1H-Indol-7-amine, suggesting potential custom synthesis capabilities. |

| Matrix Fine Chemicals | MM614960 (for 5-methyl-1H-indole) | Varies | Supplies the precursor 5-methyl-1H-indole, indicating a product line in this chemical space.[3] |

| ChemScene | CS-0112837 (for 4-Methyl-1H-indol-5-amine) | >98% | Offers related isomers, which may be relevant for structure-activity relationship (SAR) studies.[4] |

Strategic Procurement for Researchers

As a Senior Application Scientist, I cannot overstate the importance of a strategic approach to chemical procurement. The quality of your starting materials directly impacts the validity and reproducibility of your experimental results.

Key Considerations:

-

Supplier Qualification: Do not select a supplier based on price alone. Investigate their reputation. Do they specialize in heterocyclic chemistry? Can they provide a detailed Certificate of Analysis (CoA) with every batch?

-

Certificate of Analysis (CoA) Review: A proper CoA is a self-validating document. It should include, at a minimum:

-

Confirmation of identity (e.g., ¹H NMR, Mass Spectrometry).

-

Purity assessment (e.g., HPLC or GC).

-

Appearance and other physical properties. Insist on seeing a batch-specific CoA before purchase.

-

-

Purity vs. Application: For initial screening or hit-finding exercises, a purity of >95% may be acceptable. However, for lead optimization, in-vivo studies, or late-stage development, the highest possible purity (>98% or >99%) is essential to avoid confounding results from impurities.

-

Scalability: If your project may advance to require larger quantities, inquire about the supplier's custom synthesis and scale-up capabilities early on. This can save significant time and resources in later stages.

Overview of Synthetic Routes

While direct purchase is often preferred for convenience, understanding the synthesis of 5-methyl-1H-indol-7-amine provides valuable context regarding potential impurities and cost drivers. Several classic indole syntheses can be adapted for this target. A common conceptual approach involves the construction of the indole ring from a suitably substituted aniline or nitrobenzene precursor.

For instance, a plausible route could start from a substituted o-nitrotoluene, which undergoes cyclization and subsequent reduction of the nitro group to the desired amine. The Cadogan-Sundberg indole synthesis, which can utilize precursors like o-nitrostyrene, is one such named reaction that could be adapted.[1] The final step would involve the reduction of a nitro group to the amine.[1]

Below is a generalized workflow illustrating a conceptual synthetic pathway.

Sources

- 1. 5-methyl-1H-indol-7-amine|CAS 90868-10-3|RUO [benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. 5-METHYL-1H-INDOLE | CAS 614-96-0 [matrix-fine-chemicals.com]

- 4. chemscene.com [chemscene.com]

safety and handling guidelines for 5-methyl-1H-indol-7-amine

An In-depth Technical Guide to the Safe Handling of 5-methyl-1H-indol-7-amine

Authored by: Your Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the essential safety and handling protocols for 5-methyl-1H-indol-7-amine, a substituted indole derivative with significant potential in synthetic chemistry and drug discovery.[1][2] Given the limited specific toxicological data for this compound, this document establishes a robust safety framework by drawing parallels with the known hazards of structurally related aromatic amines and indole-containing molecules.[3][4][5][6] It is intended for researchers, chemists, and laboratory professionals engaged in the synthesis, purification, and application of this and similar compounds. The core of this guide is a proactive approach to risk mitigation, emphasizing the principles of hazard assessment, containment, and appropriate response to unforeseen events.

Compound Profile and Hazard Assessment

5-methyl-1H-indol-7-amine belongs to the class of indole derivatives, which are versatile scaffolds in medicinal chemistry.[1][2] The presence of both an indole nucleus and a primary aromatic amine functional group dictates its potential reactivity and toxicological profile. Aromatic amines, as a class, are known for their potential to be absorbed through the skin and respiratory tract, and some have been identified as carcinogens.[5][6] Therefore, it is prudent to handle 5-methyl-1H-indol-7-amine with a high degree of caution.

Physicochemical Properties (Predicted)

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂ | [7] |

| Molecular Weight | 146.19 g/mol | [7] |

| Appearance | Likely a solid at room temperature | [8] |

Anticipated Hazards

Based on data from analogous compounds, the primary hazards associated with 5-methyl-1H-indol-7-amine are expected to be:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[3]

-

Skin Corrosion/Irritation: May cause skin irritation.[3][4][9]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4][9][10]

-

Respiratory Irritation: May cause respiratory irritation.[9][10]

-

Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[9]

The toxicological properties of 5-methyl-1H-indol-7-amine have not been fully investigated, and therefore, it should be handled as a potentially hazardous substance.[3]

Risk Mitigation and Engineering Controls

A multi-layered approach to safety is essential when working with 5-methyl-1H-indol-7-amine. This begins with a thorough risk assessment of the planned experimental procedures.

Risk Assessment Workflow

The following diagram illustrates a systematic approach to risk assessment before handling 5-methyl-1H-indol-7-amine.

Caption: A workflow for conducting a risk assessment prior to handling 5-methyl-1H-indol-7-amine.

Engineering Controls

-

Primary Containment: All manipulations of 5-methyl-1H-indol-7-amine, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] For highly sensitive or large-scale operations, a glove box may be warranted.

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[12]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent direct contact with 5-methyl-1H-indol-7-amine.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Change gloves frequently and immediately if contaminated. | Aromatic amines can be absorbed through the skin.[5] |

| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from dust particles or splashes.[4][9] |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect the skin from accidental contact.[12] |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for large spills or in poorly ventilated areas. | To prevent respiratory tract irritation.[9] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

General Handling

-

Do not breathe dust or vapors.[10]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

Storage

-

Store in a tightly sealed, properly labeled container.[4][10]

-

Keep in a dry, cool, and well-ventilated place.[4][10][12][13]

-

Store away from incompatible substances.[4]

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of a comprehensive safety plan.

Exposure Response

Caption: A decision tree for responding to accidental exposure to 5-methyl-1H-indol-7-amine.

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Do not empty into drains.

Conclusion

While 5-methyl-1H-indol-7-amine presents an exciting avenue for chemical research and development, its structural similarity to other potentially hazardous indole derivatives and aromatic amines necessitates a cautious and well-informed approach to its handling.[1][5][6] By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can mitigate the risks and work safely with this valuable compound. Continuous vigilance and adherence to established safety protocols are the cornerstones of a secure and productive research environment.

References

-

Aadhunik Industries. Skatole SDS GHS, MSDS Sheet. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

American Society for Microbiology. (2009). Indole Test Protocol. [Link]

-

Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

-

Microbe Notes. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Department of Veterans' Affairs. (2015). Exposure to aromatic amines. [Link]

-

PubMed. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. [Link]

-

SIMPIOS. (n.d.). UK Standards for Microbiology Investigations - Indole Test. [Link]

-

A-3. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.ca [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. N-Methyl-1H-indol-7-amine|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Skatole SDS GHS MSDS Sheet [skatole.net]

- 10. fishersci.fi [fishersci.fi]

- 11. simpios.eu [simpios.eu]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. fishersci.com [fishersci.com]

The Strategic Utility of 5-methyl-1H-indol-7-amine in Modern Drug Discovery: A Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Among the myriad of substituted indoles, 5-methyl-1H-indol-7-amine emerges as a particularly versatile and strategically valuable starting material for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of 5-methyl-1H-indol-7-amine in contemporary drug discovery. We will delve into specific, field-proven synthetic protocols, analyze structure-activity relationships (SAR), and examine the biological mechanisms of drug candidates derived from this scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential.

Introduction: The Privileged Scaffold of 5-methyl-1H-indol-7-amine

5-methyl-1H-indol-7-amine, with a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol , is a simple yet powerful building block in organic synthesis and drug discovery.[1] Its structure, featuring a methyl group at the 5-position and an amine group at the 7-position of the indole ring, provides multiple reactive sites for chemical modification.[1] The indole core itself is known to mimic the structure of protein components, facilitating interactions with a wide range of biological targets.[1] Consequently, indole derivatives have been extensively investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]